Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2S. It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring.
Preparation Methods
The synthesis of ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor, which is then subjected to bromination to introduce the bromine atom at the 5th position.
Methylthio Group Introduction: The methylthio group is introduced at the 2nd position through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4th position with ethanol to form the ethyl ester.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it to a methyl group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and methylthio groups play crucial roles in modulating the compound’s binding affinity and specificity . The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: The carboxylic acid form of the compound.
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Contains an amino group at the 4th position instead of a bromine atom.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and biological activity .
Properties
IUPAC Name |
ethyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZCVNCWMFKYJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1Br)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503789 |
Source
|
Record name | Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74840-38-3 |
Source
|
Record name | Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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